KCa2.1 (SK1) Channel Inhibition: Potent Sub-Micromolar Activity for 5-Chloro-N-(thiophen-2-ylmethyl) Derivative vs. N-Benzyl Analog
A derivative of 5-chloropyrazolo[1,5-a]pyrimidin-7-amine, specifically 5-chloro-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, exhibits sub-micromolar inhibitory activity against the KCa2.1 (SK1) potassium channel, with an IC50 of 530 nM in a thallium flux assay [1]. In contrast, the closely related N-benzyl derivative (N-benzyl-5-chloropyrazolo[1,5-a]pyrimidin-7-amine) shows a significantly reduced potency with an IC50 of 1190 nM under the same assay conditions, representing a greater than 2-fold loss in activity [2]. This direct comparison underscores the critical impact of the amine substituent on target engagement, where a thiophen-2-ylmethyl group confers substantially superior potency over a simple benzyl group.
| Evidence Dimension | Inhibition of KCa2.1 (SK1) channel |
|---|---|
| Target Compound Data | IC50 = 530 nM |
| Comparator Or Baseline | N-benzyl-5-chloropyrazolo[1,5-a]pyrimidin-7-amine (IC50 = 1190 nM) |
| Quantified Difference | 2.2-fold more potent (1190 / 530) |
| Conditions | Thallium flux assay in HEK293 cells expressing KCa2.1 channel |
Why This Matters
Demonstrates that the 5-chloro scaffold enables the generation of potent KCa2.1 inhibitors through specific amine substitution, providing a validated starting point for ion channel-targeted drug discovery programs.
- [1] Gentles RG, Hu S, Huang Y, et al. Preliminary SAR studies on non-apamin-displacing 4-(aminomethylaryl)pyrazolopyrimidine KCa channel blockers. Bioorg Med Chem Lett. 2008;18(21):5694-5697. View Source
- [2] BindingDB entry BDBM50275792: N-benzyl-5-chloropyrazolo[1,5-a]pyrimidin-7-amine. Affinity Data IC50: 1.19E+3 nM. View Source
